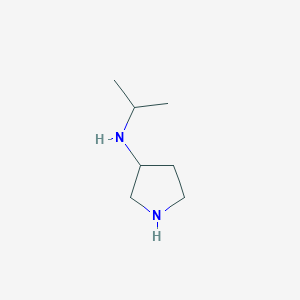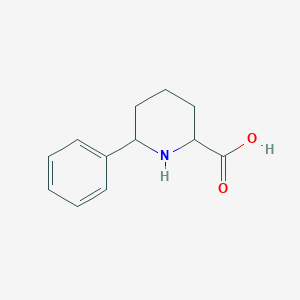
N-Isopropylpyrrolidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which “N-Isopropylpyrrolidin-3-amine” is likely a part of, has been discussed in various studies . The synthetic strategies used are often based on ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Stereo-selective Synthesis : A study by Fleck et al. (2003) in "The Journal of Organic Chemistry" developed a stereo-selective process for preparing a related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, demonstrating the utility of N-Isopropylpyrrolidin-3-amine in complex organic synthesis processes (Fleck et al., 2003).
Catalytic Activity in Transaminase-Catalyzed Reactions : Dawood et al. (2018) in "ChemCatChem" revealed that the catalytic activity of isopropylamine can be enhanced in transaminase-catalyzed reactions through specific reaction and enzyme engineering, indicating its potential in biocatalysis (Dawood et al., 2018).
Amination Procedure for Pyridines : Londregan et al. (2010) in "Organic Letters" described a one-pot amination procedure using various amines, including N-Isopropylpyrrolidin-3-amine, for effective substrate activation in the synthesis of 2-aminopyridines, highlighting its role in the efficient synthesis of heterocyclic compounds (Londregan et al., 2010).
Convertible Isocyanides in Peptidomimetic Design : A study by Hollanders et al. (2021) in "Chemical Communications" showed that 3-substituted 2-isocyanopyridines, including those derived from N-Isopropylpyrrolidin-3-amine, are valuable in peptidomimetic design, enabling the synthesis of sensitive di-/tripeptides (Hollanders et al., 2021).
Photoredox-Catalyzed Deaminative Alkylation : Ashley and Rovis (2020) in the "Journal of the American Chemical Society" presented a method for activating sterically encumbered primary amines, like N-Isopropylpyrrolidin-3-amine, through visible light photoredox catalysis, which is significant for generating valuable synthetic targets (Ashley & Rovis, 2020).
Chiroptical Properties in Cyclic Amines : Bettoni and Cellucci (1982) in the "Journal of Heterocyclic Chemistry" examined the chiroptical properties of 3-substituted cyclic amines, including 3-isopropylpyrrolidine, revealing distinct optical characteristics compared to other cyclic amines (Bettoni & Cellucci, 1982).
Propriétés
IUPAC Name |
N-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOPYXYKWKCPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630158 | |
| Record name | N-(Propan-2-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylpyrrolidin-3-amine | |
CAS RN |
1289387-70-7 | |
| Record name | N-(Propan-2-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)







